molecular formula C6H11NO B13056661 1-(Oxetan-3-YL)cyclopropan-1-amine

1-(Oxetan-3-YL)cyclopropan-1-amine

Cat. No.: B13056661
M. Wt: 113.16 g/mol
InChI Key: PISUZWNKIUQYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxetan-3-YL)cyclopropan-1-amine is a compound that features both an oxetane ring and a cyclopropane ring. The oxetane ring is a four-membered ring containing one oxygen atom, while the cyclopropane ring is a three-membered ring composed entirely of carbon atoms.

Preparation Methods

The synthesis of 1-(Oxetan-3-YL)cyclopropan-1-amine can be achieved through several routes. One common method involves the cyclization of appropriate precursors. For instance, the oxetane ring can be formed through intramolecular cyclization reactions, such as the epoxide ring opening followed by ring-closing reactions . Another approach involves the use of electrophilic halocyclization of alcohols to form the oxetane ring . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Oxetan-3-YL)cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Oxetan-3-YL)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Oxetan-3-YL)cyclopropan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity . The cyclopropane ring’s strain can also influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

1-(Oxetan-3-YL)cyclopropan-1-amine can be compared with other compounds containing oxetane or cyclopropane rings:

    Oxetane-containing compounds: These compounds are known for their stability and ability to undergo ring-opening reactions.

    Cyclopropane-containing compounds: These compounds are characterized by the strain in the three-membered ring, which influences their reactivity.

The uniqueness of this compound lies in the combination of both oxetane and cyclopropane rings, which imparts distinct physicochemical properties and reactivity.

Properties

IUPAC Name

1-(oxetan-3-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-6(1-2-6)5-3-8-4-5/h5H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISUZWNKIUQYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2COC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.